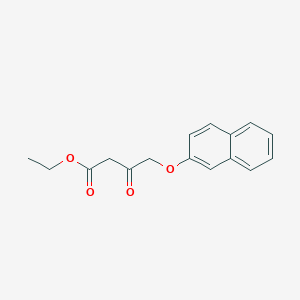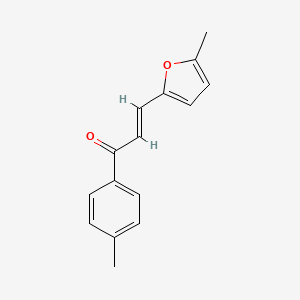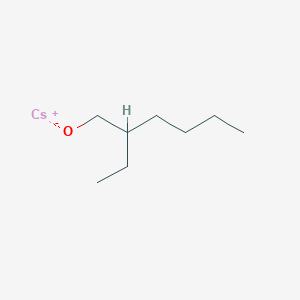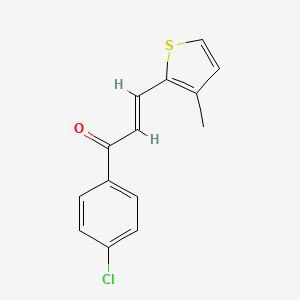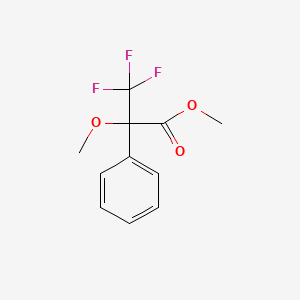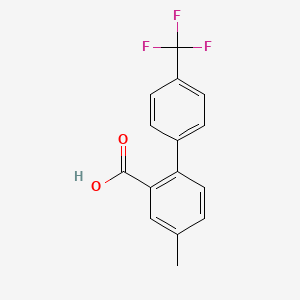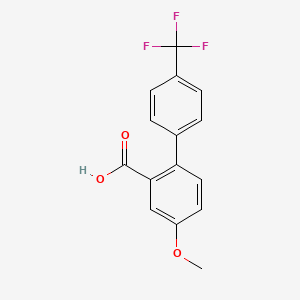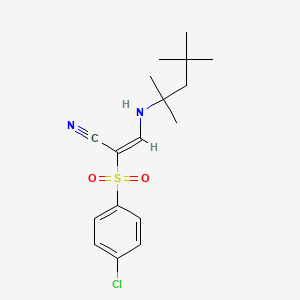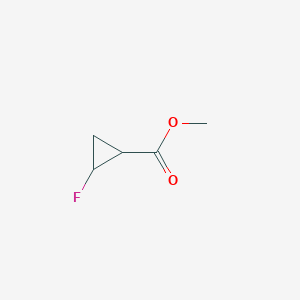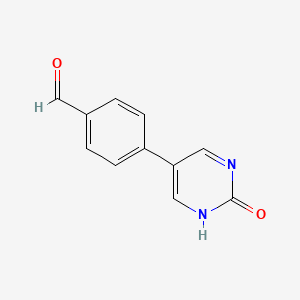
5-(4-Formylphenyl)-2-hydroxypyrimidine, 95%
Descripción general
Descripción
5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% (5-FPHP-2-OH) is an organic compound with a wide range of scientific applications. It is a heterocyclic compound, which consists of a five-membered ring containing nitrogen and oxygen atoms. 5-FPHP-2-OH has been extensively studied in the field of organic chemistry due to its unique structure and properties. Its high purity makes it an ideal reagent for a variety of reactions, such as the synthesis of other heterocyclic compounds. Additionally, 5-FPHP-2-OH has been studied in the fields of pharmacology, biochemistry, and physiology due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has a number of scientific research applications. It has been used as a reagent in the synthesis of a variety of heterocyclic compounds. Additionally, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been used in the synthesis of a range of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. It has also been used in the synthesis of a range of enzyme inhibitors, including those that target the enzyme cyclooxygenase-2. Additionally, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been studied as a potential therapeutic agent for a range of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. By inhibiting the activity of COX-2, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% is thought to reduce inflammation and related symptoms. Additionally, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been shown to have antioxidant and neuroprotective effects, which may be due to its ability to scavenge reactive oxygen species and inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% have been studied in a variety of cell and animal models. In cell culture studies, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been shown to inhibit the activity of COX-2, as well as a range of other enzymes involved in inflammation. Additionally, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. In animal models, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been shown to reduce inflammation, pain, and other symptoms associated with a variety of diseases. Additionally, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has a number of advantages. It is a relatively stable compound, which makes it an ideal reagent for a variety of reactions. Additionally, it is available in a high purity, which makes it an ideal reagent for a variety of reactions. Additionally, its inhibitory effects on COX-2 make it a useful tool for studying the effects of inflammation and related diseases.
However, there are some limitations to the use of 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments. Its effects on the body are not fully understood, and its long-term effects are unknown. Additionally, its effects on other enzymes and pathways are not fully understood. Additionally, its effects on the body may vary depending on the dose and duration of exposure.
Direcciones Futuras
The potential applications of 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% are numerous and diverse. Further research is needed to fully understand its effects on the body and its potential therapeutic applications. Additionally, further research is needed to understand its effects on other enzymes and pathways. Additionally, further research is needed to understand its long-term effects and its potential side effects. Additionally, further research is needed to understand its potential interactions with other drugs and its potential for drug-drug interactions. Finally, further research is needed to optimize its synthesis, in order to make it more cost-effective and more widely available.
Propiedades
IUPAC Name |
4-(2-oxo-1H-pyrimidin-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-7-8-1-3-9(4-2-8)10-5-12-11(15)13-6-10/h1-7H,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFWOCFLHLEWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxypyrimidin-5-YL)benzaldehyde | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


